molecular formula C13H19N3O2 B1500098 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886364-09-6

1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B1500098
CAS No.: 886364-09-6
M. Wt: 249.31 g/mol
InChI Key: JBCILYOMXFLHPE-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylacetonitrile with pyrrolidine under specific conditions to form the intermediate, followed by reduction and hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino groups.

Scientific Research Applications

1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

  • 1-[2-Amino-1-(4-nitrophenyl)ethyl]pyrrolidine-3-carboxylic acid
  • 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]pyrrolidine-3-carboxylic acid

Uniqueness: 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-[2-amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-7-12(9-1-3-11(15)4-2-9)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,14-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCILYOMXFLHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661393
Record name 1-[2-Amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-09-6
Record name 1-[2-Amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

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